
6-Bromo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione
Overview
Description
Scientific Research Applications
Catalytic Synthesis of Derivatives
6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione and its derivatives show potential in catalytic applications. For instance, derivatives of this compound have been utilized as catalysts in the synthesis of various organic compounds. The research highlighted the synthesis of a new N-bromo sulfonamide reagent, used as an efficient catalyst for preparing 9-aryl-1,8-dioxo-octahydroxanthene derivatives and 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This showcases the utility of these compounds in enhancing chemical reactions through catalysis, particularly in generating Br+ ions from the catalyst in neutral media, which catalyzes the reaction (Khazaei et al., 2016), (Khazaei et al., 2014).
Synthetic Pathway and Mechanism
Synthesis and Reaction Pathways
The compound and its related derivatives play a significant role in the synthesis of various heterocyclic compounds. Studies have detailed the synthesis routes and mechanisms, involving reactions with different active compounds to produce associated derivatives. For instance, research has explored the reactions of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with different compounds to synthesize various derivatives. The methodology behind these reactions often provides advantages such as the use of non-toxic materials, high yields, and clean workup, demonstrating the compound's pivotal role in synthetic chemistry (Abdel-Aziem et al., 2021).
Stereoselectivity in Chemical Synthesis
Stereoselective Cyclization
In the field of stereochemistry, 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione derivatives have shown potential in inducing stereoselectivity during chemical reactions. Research has demonstrated that ortho-Bromocinnamates, coupled with methyl phenylsulfoximine, can undergo stereoselective cyclization to afford enantiomerically pure benzothiazines. This process is not only stereospecific but also yields products in excellent yield, highlighting the compound’s significance in producing stereochemically precise structures (Harmata & Hong, 2003).
properties
IUPAC Name |
6-bromo-3-phenyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-10-6-7-12-11(8-10)15-13(16-19(12,17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPCCDGUSSQXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




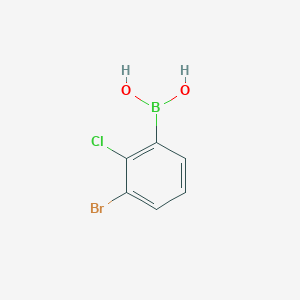

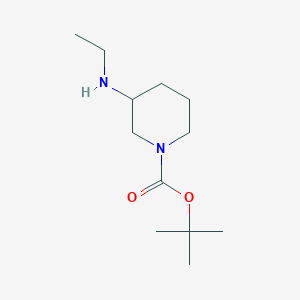
![5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1521916.png)
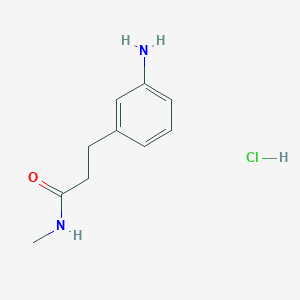
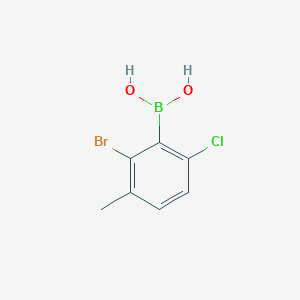

![(1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521924.png)
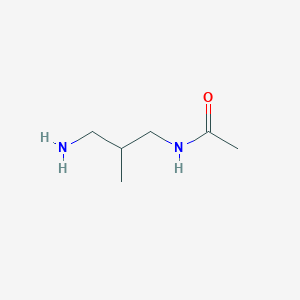
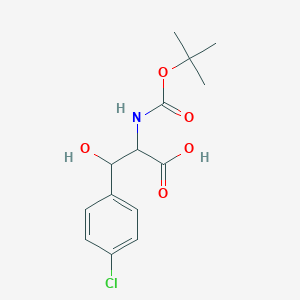


![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)